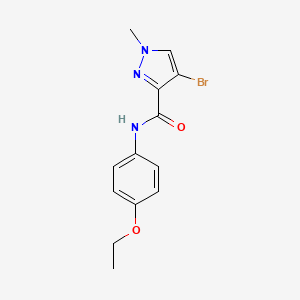![molecular formula C19H23NO3S B5515116 4-methyl-1-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperidine](/img/structure/B5515116.png)
4-methyl-1-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-1-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperidine is a useful research compound. Its molecular formula is C19H23NO3S and its molecular weight is 345.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.13986477 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Agonists and Antagonists
A series of compounds structurally related to 4-methyl-1-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperidine have been synthesized and evaluated for their biological activity, demonstrating potential as novel agonists and antagonists in various receptor studies. For instance, certain derivatives have been identified as potent full agonists at the beta(3)-adrenergic receptor, showing significant selectivity over beta(1)- and beta(2)-adrenergic receptors, which could be beneficial for treating conditions like obesity and diabetes without cardiovascular side effects (Hu et al., 2001).
Anticancer Agents
Piperidine derivatives have also been explored for their anticancer potential. A study involved synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, demonstrating that some compounds possess strong anticancer activities against specific cancer cell lines. This opens up possibilities for developing new therapeutic agents for cancer treatment (Rehman et al., 2018).
Membrane Technologies
In the field of materials science, derivatives of piperidine have been utilized in the synthesis of anion exchange membranes for applications such as fuel cells and water treatment. These membranes exhibit high ion conductivity and stability, making them promising materials for energy conversion and environmental protection technologies (Wang et al., 2019).
Neuroprotective Agents
Piperidine derivatives have been investigated for their neuroprotective properties, particularly in blocking N-methyl-D-aspartate (NMDA) responses, which is crucial for developing treatments for neurodegenerative diseases. Compounds with specific structural features have shown potent NMDA antagonist activity, offering potential pathways for creating new drugs to treat conditions like Alzheimer's disease and other cognitive disorders (Chenard et al., 1995).
Antimicrobial Activities
Piperidine-based compounds have demonstrated significant antimicrobial activities against various pathogens, including those affecting agricultural crops like tomatoes. This suggests their potential utility in developing new pesticides or treatments to protect plants from bacterial and fungal diseases, contributing to enhanced agricultural productivity and food security (Vinaya et al., 2009).
Propiedades
IUPAC Name |
4-methyl-1-[4-(2-methylphenoxy)phenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-15-11-13-20(14-12-15)24(21,22)18-9-7-17(8-10-18)23-19-6-4-3-5-16(19)2/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNZHXBBHNKPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5515039.png)
![3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-AMINE](/img/structure/B5515042.png)
![2-methyl-4-(3-{[4-(4H-1,2,4-triazol-4-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5515055.png)


![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5515083.png)
![(1S*,5R*)-3-(1H-benzimidazol-1-ylacetyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5515086.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5515088.png)
![2-(azocan-1-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide](/img/structure/B5515097.png)
![3,5,6,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5515101.png)
![(1R,7S)-3-tert-butyl-6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one](/img/structure/B5515108.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5515125.png)

